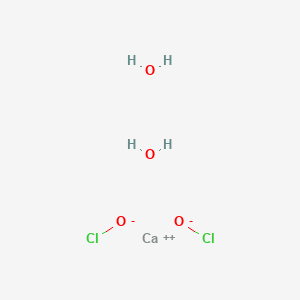

Calcium hypochlorite dihydrate

Description

Properties

IUPAC Name |

calcium;dihypochlorite;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2ClO.2H2O/c;2*1-2;;/h;;;2*1H2/q+2;2*-1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABONIXOLZDCGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]Cl.[O-]Cl.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCl2H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176997 | |

| Record name | Hypochlorous acid, calcium salt, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22464-76-2 | |

| Record name | Hypochlorous acid, calcium salt, dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022464762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypochlorous acid, calcium salt, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Chemical Principles of Calcium Hypochlorite Dihydrate

Molecular Structure and Bonding in Calcium Hypochlorite (B82951) Dihydrate Systems

Calcium hypochlorite dihydrate, represented by the chemical formula Ca(OCl)₂·2H₂O, is an inorganic compound structured around a central calcium ion (Ca²⁺). This cation is ionically bonded to two hypochlorite anions (OCl⁻). guidechem.com The charge balance is maintained as the +2 charge of the single calcium ion is neutralized by the -1 charge from each of the two hypochlorite ions. guidechem.com

The bonding within this compound is multifaceted, involving both ionic and covalent interactions. The primary forces holding the components together are the electrostatic attractions between the calcium cation and the hypochlorite anions. guidechem.com Within each hypochlorite anion, a covalent bond exists between the oxygen and chlorine atoms. Furthermore, the structure incorporates two water molecules as water of hydration. lookchem.com These water molecules are integrated into the crystal lattice via ion-dipole interactions with the calcium cation and are further stabilized by hydrogen bonds formed between the water molecules and the hypochlorite anions.

Table 1: Summary of Bonding in this compound

| Interaction Type | Participating Species | Description |

|---|---|---|

| Ionic Bonding | Ca²⁺ and OCl⁻ | Electrostatic attraction between the positively charged calcium ion and negatively charged hypochlorite ions. |

| Covalent Bonding | O and Cl (within OCl⁻) | Sharing of electrons between oxygen and chlorine atoms to form the hypochlorite anion. |

| Ion-Dipole Interaction | Ca²⁺ and H₂O | Attraction between the positive calcium ion and the partial negative charge on the oxygen atom of the polar water molecules. |

| Hydrogen Bonding | H₂O and OCl⁻ | Attraction between a hydrogen atom of a water molecule and the oxygen atom of a hypochlorite anion. |

Crystallography and Polymorphism of this compound

The solid-state characteristics of this compound are defined by the ordered arrangement of its constituent ions and water molecules into a crystalline lattice.

Elucidation of Crystalline Structure via Diffraction Techniques

The precise three-dimensional structure of this compound crystals has been determined primarily through single-crystal X-ray diffraction. This technique provides detailed information on atomic coordinates, bond lengths, and bond angles, revealing the intricate packing of the Ca²⁺ ions, OCl⁻ anions, and water molecules within the unit cell. Solid-state structure investigations using single-crystal X-ray diffraction have confirmed the compound crystallizes in the monoclinic system. ics.ir

Investigations into Hydration States and Polymorphic Forms

Calcium hypochlorite is known to exist in different hydration states, including anhydrous (less than 5.5% water) and hydrated forms (more than 5.5% water). phta.org The dihydrate (Ca(OCl)₂·2H₂O) is a common and stable crystalline form. nih.govepa.gov Investigations into polymorphism—the ability of a compound to exist in more than one crystal structure—are crucial as different polymorphs can possess distinct physical properties. Commercial products often contain a mixture of calcium hypochlorite and other related compounds like dibasic calcium hypochlorite. wikipedia.org The presence of impurities such as calcium chloride can also influence the compound's properties, as calcium chloride is deliquescent and can absorb atmospheric water. researchgate.net

Influence of Crystal Habit (e.g., Prismatic vs. Plate-like) on Solid-State Properties

The external shape of a crystal, known as its crystal habit, is influenced by the conditions of crystallization. For this compound, different habits, such as prismatic or plate-like crystals, can be obtained. researchgate.netgoogle.com The crystal habit has a significant impact on important solid-state properties. For example, the addition of zinc ions during crystallization can modify the crystal habit, leading to larger, untwinned crystals that filter more rapidly and yield a drier, purer product. google.com A process has been developed to produce coarse, prismatic seed crystals of this compound, which are then used to grow larger crystals, improving handling and processing characteristics. researchgate.netgoogle.com

Table 2: Techniques for Crystallographic Analysis

| Technique | Application | Information Obtained |

|---|---|---|

| Single-Crystal X-ray Diffraction | Determination of the fundamental crystal structure. | Atomic coordinates, bond lengths, bond angles, unit cell parameters, space group. ics.ir |

| X-ray Powder Diffraction (XRPD) | Identification of crystalline phases and polymorphs. | "Fingerprint" diffraction pattern for phase identification and purity analysis. |

| Thermal Analysis (TGA/DSC) | Study of hydration states and thermal stability. | Water content, decomposition temperatures, phase transitions. core.ac.uk |

Theoretical and Computational Chemistry of this compound

Theoretical models and computational methods provide deeper insight into the electronic structure and stability of this compound, complementing experimental data.

Molecular Dynamics Simulations for Intermolecular Interactions and Hydration

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the intricate dance of atoms and molecules, providing insights into the intermolecular interactions and hydration dynamics within this compound, Ca(OCl)₂·2H₂O. These simulations model the system at an atomic level, solving Newton's equations of motion for each particle to trace its trajectory over time. This allows for a detailed examination of the forces governing the solid-state structure and the behavior of its constituent ions and water molecules.

A critical component for accurate MD simulations is the development of a reliable force field—a set of parameters that mathematically describes the potential energy of the system. uio.noresearchgate.net This includes parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic forces). acs.orgresearchgate.net For Ca(OCl)₂·2H₂O, specific parameters for the Ca²⁺-O(water), Ca²⁺-O(hypochlorite), and the hydrogen bonds between the water molecules and the hypochlorite anions are essential. The water molecules can act as hydrogen bond donors to the oxygen atom of the hypochlorite ion and as acceptors from other water molecules, creating a complex network of interactions that stabilizes the hydrated crystal structure. numberanalytics.commdpi.com

Simulations can generate data such as radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. For instance, the Ca-O RDF would reveal the average distances and coordination numbers of the first and second hydration shells around the calcium ion. Similarly, RDFs for O(water)-H(water) and O(hypochlorite)-H(water) would quantify the extent and geometry of hydrogen bonding.

Below is an example of the type of data that would be generated from MD simulations to characterize the primary intermolecular interactions in this compound.

| Interacting Pair | Type of Interaction | Typical Distance (Å) | Coordination Number (Illustrative) |

|---|---|---|---|

| Ca²⁺ --- O(H₂O) | Ion-Dipole | 2.3 - 2.6 | Variable |

| Ca²⁺ --- O(OCl⁻) | Ion-Ion | 2.4 - 2.7 | Variable |

| O(H₂O) --- H(H₂O) | Hydrogen Bond | 1.8 - 2.0 | 1-2 |

| O(OCl⁻) --- H(H₂O) | Hydrogen Bond | 1.9 - 2.2 | 1-2 |

Note: The values in this table are illustrative examples based on typical ionic and hydrogen bond lengths and are not from a specific simulation of this compound.

By analyzing the dynamics of the water molecules, MD simulations can also provide insights into the stability of the hydrate (B1144303) and the mechanisms of dehydration. researchgate.net The simulations can track the vibrational and rotational motions of the water molecules within the crystal lattice and calculate the energetic barriers for them to escape, offering a molecular-level understanding of the dehydration process.

Prediction of Spectroscopic Signatures and Electronic Properties

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures and electronic properties of materials like this compound. nih.govmdpi.com These calculations solve the Schrödinger equation for the system of electrons to determine its electronic structure and related properties, providing a theoretical counterpart to experimental spectroscopy.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are key experimental techniques used to identify molecular vibrations. nih.gov Theoretical calculations can predict the vibrational frequencies and intensities of a compound, which aids in the assignment of experimental spectra. faccts.de For Ca(OCl)₂·2H₂O, the predicted spectra would feature distinct bands corresponding to specific vibrational modes of the constituent groups.

Key vibrational modes would include:

O-H stretching: From the two water molecules of hydration, typically appearing in the 3000-3600 cm⁻¹ region of the IR spectrum. The exact frequency can be sensitive to the strength of hydrogen bonding. americanpharmaceuticalreview.com

H-O-H bending: Also from the water molecules, expected around 1600-1650 cm⁻¹.

O-Cl stretching: The characteristic vibration of the hypochlorite ion, typically found in the 650-800 cm⁻¹ range.

Lattice Modes: Low-frequency vibrations (below 400 cm⁻¹) corresponding to the collective motions of the Ca²⁺ ions, OCl⁻ ions, and water molecules within the crystal lattice, including Ca-O stretching modes.

Computational methods can determine which of these modes are IR-active (involving a change in dipole moment) and Raman-active (involving a change in polarizability). libretexts.org This information is crucial for interpreting and distinguishing between the two types of experimental spectra. americanpharmaceuticalreview.com While experimental ATR-IR spectra for hydrated calcium hypochlorite are available, detailed theoretical calculations would provide definitive assignments for each observed peak. spectrabase.com

The table below illustrates the kind of output a DFT frequency calculation would provide.

| Frequency (cm⁻¹) (Illustrative) | Vibrational Mode | Symmetry | IR Active | Raman Active |

|---|---|---|---|---|

| 3450 | O-H asymmetric stretch | B₂ | Yes | Yes |

| 3380 | O-H symmetric stretch | A₁ | Yes | Yes |

| 1640 | H-O-H bend | A₁ | Yes | Yes |

| 740 | O-Cl stretch | A₁ | Yes | Yes |

| 350 | Ca-O stretch | A₁ | Yes | Yes |

Note: The frequencies and symmetries are for illustrative purposes and are based on general expectations for the specified vibrational modes.

Electronic Properties

DFT calculations also yield fundamental electronic properties, such as the electronic band structure and the Density of States (DOS). The band structure describes the ranges of energy that an electron is allowed or forbidden to have, which determines whether a material is a conductor, semiconductor, or insulator. For an ionic solid like this compound, a large band gap between the valence band (composed of occupied orbitals, primarily from O and Cl) and the conduction band (composed of unoccupied orbitals, primarily from Ca) is expected, classifying it as an insulator.

The DOS provides information about the number of available electronic states at each energy level. Analysis of the partial DOS (PDOS) can reveal the contribution of each element (Ca, O, Cl, H) to the valence and conduction bands, offering a detailed picture of the electronic structure and the nature of the chemical bonding within the compound. mdpi.com

Advanced Synthesis and Preparation Methodologies for Calcium Hypochlorite Dihydrate

Mechanistic Studies of Industrial and Laboratory Synthesis Routes

The industrial production of calcium hypochlorite (B82951), Ca(OCl)₂, centers on the chlorination of calcium hydroxide (B78521) (slaked lime). nih.gov Two primary industrial routes have been established: the calcium process and the sodium process. enochem.com.cn

The Calcium Process: This is the more direct method, involving the reaction of chlorine gas with an aqueous slurry of calcium hydroxide. enochem.com.cnrewinz.com The fundamental chemical reaction is: 2Ca(OH)₂ + 2Cl₂ → Ca(OCl)₂ + CaCl₂ + 2H₂O rewinz.combyjus.comtjxinze.com

This process yields calcium hypochlorite along with calcium chloride as a significant byproduct. enochem.com.cn The resulting product, often referred to as bleaching powder, is a mixture that includes not only calcium hypochlorite and calcium chloride but also dibasic forms of each. byjus.com A key challenge in this method is that the byproduct, calcium chloride, is hygroscopic, which can lead to a product with poor stability and a tendency to absorb moisture. enochem.com.cn Industrial setups often conduct the reaction in stages to achieve different compositions and ratios of calcium hypochlorite, unreacted lime, and calcium chloride. wikipedia.org

2Ca(OH)₂ + 2Cl₂ → Ca(OCl)₂ + CaCl₂ + 2H₂O rewinz.com

2NaOH + Cl₂ → NaClO + NaCl + H₂O rewinz.com

2NaClO + CaCl₂ → Ca(OCl)₂ + 2NaCl rewinz.com

The net result is the conversion of the calcium chloride byproduct into sodium chloride, which is not hygroscopic. rewinz.com This leads to a final product with significantly improved storage stability and a higher content of available chlorine, often exceeding 70%. rewinz.com The process involves separating the precipitated calcium hypochlorite dihydrate from a mother liquor that is primarily an aqueous solution of sodium chloride. epo.org

Hypochlorous Acid Process: A less common but notable route involves the reaction of hypochlorous acid (HClO) with a lime slurry. enochem.com.cngoogle.com This method can produce a very pure and stable form of calcium hypochlorite with an available chlorine content of over 75%, as it avoids the co-production of calcium chloride. enochem.com.cnrewinz.com However, the high corrosivity (B1173158) of hypochlorous acid presents significant challenges for equipment and material selection. enochem.com.cn

In all processes, the final step involves crystallizing the this compound from the reaction medium, followed by separation (e.g., filtration or centrifugation) and drying to obtain the final granular product. nih.govgoogle.com

Controlled Crystallization Processes and Crystal Growth Engineering

The physical characteristics of this compound crystals, such as size, shape, and degree of twinning, are critical as they directly impact the efficiency of separation from the mother liquor, the purity of the final product, and its stability. google.comgoogle.com Conventional methods often produce fine, thin, highly twinned, plate-like crystals that are difficult to filter and trap significant amounts of mother liquor. google.comgoogle.com

Crystal growth engineering aims to modify the crystal habit to produce larger, more robust, and less twinned crystals. google.com This is often achieved by introducing specific additives or "crystallization media" into the crystallizing solution. google.com For instance, the presence of zinc ions has been shown to modify the crystal habit, resulting in larger, non-twinned crystals that filter more rapidly and yield a purer cake. google.com Other additives, such as carboxylic acids, their salts, or carbohydrates, can be used to promote the growth of prismatic dihydrate crystals, which are significantly easier to separate than the conventional flat, square plate-like crystals. google.com

Seeding is a critical technique in controlled crystallization to expedite the process and influence the final crystal characteristics. wikipedia.org By introducing pre-formed seed crystals into a supersaturated solution, the need for random molecular collision to initiate nucleation is eliminated, providing a template for further growth. wikipedia.orgresearchgate.net

In the synthesis of this compound, the use of seed crystals is a well-established method to improve separability. google.com Specifically, employing prismatic dihydrate crystals as seeds has a profound effect. google.com These prismatic seeds have a crystal structure where the 'c' axis is significantly longer than the 'a' and 'b' axes. google.com When introduced into the crystallizer, these seeds grow very rapidly, particularly along the 'a' and 'b' axes, quickly forming coarse, large, and thick dihydrate crystals. google.com This method allows for the production of crystals that are not twinned and are significantly larger than those produced by conventional methods, which dramatically improves their separation from the mother liquor. google.com The addition quantity of the seed crystal is typically less than 20% by weight of the coarse dihydrate to be produced. google.com

The table below illustrates the effect of using prismatic seed crystals on the final crystal morphology compared to conventional methods.

| Feature | Conventional Crystallization | Crystallization with Prismatic Seeds |

| Typical Crystal Shape | Fine, flat, square plate-like, often twinned google.com | Coarse, large, thick, prismatic (e.g., cylindrical, square prismatic) google.com |

| Separability | Extremely difficult to separate from mother liquor google.com | Readily separable google.com |

| Mother Liquor in Cake | High (e.g., 54% adherence) google.com | Low (e.g., 30-35% adherence) google.com |

| Slurry Concentration | Limited to ~15% by weight google.com | Can be increased to 20-40% by weight google.com |

This table provides an interactive comparison of crystallization methods.

Several reaction parameters must be carefully controlled to optimize the crystal size distribution and purity of this compound.

Temperature: Crystallization is typically carried out at temperatures between 5°C and 50°C, with a preferred range of 15°C to 40°C. google.com For the formation of dibasic calcium hypochlorite, a precursor in some processes, temperatures between 30°C and 50°C are used to ensure the growth of readily filterable crystals and minimize the formation of fine particles. epo.org

Residence Time: The apparent crystal residence time in the crystallizer is generally between 1 and 10 hours. google.com Shorter times can lead to the formation of fine crystals, while excessively long times require larger equipment. google.com

Slurry Concentration: The use of crystal growth engineering, such as seeding with prismatic crystals, allows for much higher slurry concentrations (10-50% by weight) compared to conventional processes. google.com A preferable range is 20-40% by weight. google.com Higher concentrations permit the use of more compact equipment and reduce the amount of mother liquor that needs to be circulated. google.com

pH: The pH of the reaction medium is crucial. During neutralization steps with hypochlorous acid, the pH must be maintained between 10.0 and 10.5 to prevent the spontaneous decomposition of hypochlorite. google.com

Additives: The concentration of crystallization modifiers, such as carboxylic acids, is typically less than 2% by weight of the slurry and influences the final crystal shape. google.com

The following table summarizes key reaction parameters and their typical ranges for controlled crystallization.

| Parameter | Typical Range | Preferred Range | Rationale |

| Crystallization Temperature | 5 - 50 °C google.com | 15 - 40 °C google.com | Balances reaction rate and crystal growth, avoids decomposition. |

| Residence Time | 1 - 10 hours google.com | - | Ensures sufficient crystal growth without requiring excessively large equipment. google.com |

| Slurry Concentration | 10 - 50% by weight google.com | 20 - 40% by weight google.com | Higher concentration improves process efficiency and reduces equipment size. google.com |

| pH (Neutralization step) | - | 10.0 - 10.5 google.com | Prevents decomposition of the hypochlorite product. google.com |

This interactive table details the optimal reaction parameters for crystallization.

Strategies for Byproduct Minimization and Purification

A primary goal in the synthesis of this compound is the minimization of byproducts, chiefly calcium chloride (CaCl₂), and the purification of the final product. enochem.com.cnrewinz.com

The most effective strategy for minimizing calcium chloride is the adoption of the sodium process . As previously described, this process converts the highly hygroscopic calcium chloride into sodium chloride, which is more stable and less detrimental to the final product's quality. enochem.com.cnrewinz.com Another approach is the hypochlorous acid process , which inherently avoids the formation of calcium chloride altogether. rewinz.com

Purification strategies focus on effectively separating the dihydrate crystals from the mother liquor, which contains dissolved byproducts and impurities.

Solid-Liquid Separation: Efficient separation is achieved using filters or centrifuges. epo.org The morphology of the crystals plays a crucial role here; coarse, non-twinned crystals engineered through controlled crystallization are much easier to separate, resulting in a cake with less entrained mother liquor. google.comgoogle.com

Impurity Removal: In processes using lower-grade lime, insoluble impurities must be removed. This can be accomplished through classification methods that separate particles by size. For example, an elutriator can be used to separate coarse, purified dibasic calcium hypochlorite crystals from fine insoluble particles like unreacted lime. googleapis.com

Mother Liquor Recycling: After separation of the crystalline product, the mother liquor, which contains residual calcium hypochlorite, is often treated and recycled within the process to recover these valuable components. epo.org For instance, the liquor can be reacted with fresh lime to produce dibasic calcium hypochlorite, which is then reintroduced into the main process stream. epo.orgepo.org

Development of Novel Synthetic Approaches for Tailored Materials

Research into novel synthetic approaches for this compound focuses on achieving higher purity, better stability, and more precise control over the material's physical properties.

One area of development involves multi-step crystallization processes. A two-step crystallization method has been proposed to enhance product quality. jst.go.jp Such processes can involve the initial formation of an intermediate, like dibasic or hemibasic calcium hypochlorite, under specific conditions to purge impurities. epo.orggoogleapis.com This intermediate is then converted to the final neutral this compound product in a subsequent step. google.com For example, a continuous process can be designed where a slurry of lime is first used to form coarse dibasic calcium hypochlorite crystals in a crystallizing zone. googleapis.com These crystals are then purified to remove fine insolubles before being chlorinated to form the final this compound product. googleapis.com

The use of different crystallization media continues to be an area of exploration to tailor crystal morphology. The selection of specific carboxylic acids or carbohydrates can produce dihydrate crystals with varying aspect ratios (e.g., prismatic shapes close to cylindrical), which can be optimized for specific applications or handling requirements. google.com These novel approaches aim to move beyond simple precipitation and apply principles of materials engineering to produce this compound with precisely controlled characteristics.

Decomposition Mechanisms and Stability Kinetics of Calcium Hypochlorite Dihydrate

Thermal Decomposition Pathways and Kinetic Modeling

The thermal decomposition of calcium hypochlorite (B82951) is an exothermic process that can be initiated by heat or impurities. nepia.com At elevated temperatures, the rate of decomposition increases, and if the generated heat is not dissipated, it can lead to a self-accelerating reaction and potentially a violent decomposition, releasing more heat and oxygen. nepia.comiims.org.uk This process intensifies fires if the material is involved in one. nepia.com

The decomposition of calcium hypochlorite can follow several pathways. The primary decomposition route for anhydrous calcium hypochlorite involves the formation of calcium chloride (CaCl₂) and oxygen (O₂). However, a significant portion, up to 40%, can disproportionate to form calcium chlorate (B79027) (Ca(ClO₃)₂) and calcium chloride. mq.edu.au In the presence of water, the decomposition pathways can change, leading to the evolution of chlorine gas (Cl₂). researchgate.net

Kinetic modeling of the thermal decomposition of calcium hypochlorite often employs thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermal Gravimetric Analysis (TGA). mq.edu.au For "high strength" calcium hypochlorite, the apparent activation energy (E) for the ignition reaction has been determined to be 29.5 kcal/mol, with a frequency factor (A) of 8.74 × 10¹³/min. researchgate.net The critical ignition temperatures for commercial containers of 35.4 cm and 38.2 cm diameters are 77°C and 75°C, respectively. researchgate.net

In aqueous solutions, the decomposition of the hypochlorite ion (OCl⁻) from calcium hypochlorite follows second-order kinetics. researchgate.net The rate constant's temperature dependence can be described by the Arrhenius model. researchgate.net For the aqueous decomposition, the activation energy is 96.8 kJ/mol, and the pre-exponential factor is 6.67 x 10¹⁰ L/(mol·s). researchgate.net

Interactive Table: Kinetic Parameters for Calcium Hypochlorite Decomposition

| Parameter | Value | Conditions |

| Activation Energy (E) | 29.5 kcal/mol | Ignition reaction of "high strength" solid researchgate.net |

| Frequency Factor (A) | 8.74 × 10¹³ /min | Ignition reaction of "high strength" solid researchgate.net |

| Activation Energy (E) | 96.8 kJ/mol | Aqueous decomposition researchgate.net |

| Pre-exponential Factor (A) | 6.67 x 10¹⁰ L/(mol·s) | Aqueous decomposition researchgate.net |

Photolytic and Hydrolytic Decomposition Mechanisms in Aqueous and Solid Phases

The decomposition of calcium hypochlorite is influenced by both light (photolysis) and water (hydrolysis).

Photolytic Decomposition: In aqueous solutions, the decomposition of hypochlorite is sensitive to light. nih.gov Photolytic decomposition is initiated by the cleavage of the hypochlorite ion into radicals. wiley.com This process can lead to the formation of various products, including oxygen and chlorine gas.

Hydrolytic Decomposition: Moisture significantly impacts the stability of solid calcium hypochlorite. swedishclub.comaguachlon.com The presence of water can trigger and accelerate decomposition, leading to the release of chlorine gas. aguachlon.com Bibby and Milestone (1984) demonstrated through isothermal calorimetry that the decomposition rate and heat release of high-strength calcium hypochlorite (HCH) increase with higher moisture content. mq.edu.au The hydrated form decomposes at a rate of 2 to 5% per year. mq.edu.au

In the solid phase, the decomposition of Ca(OCl)₂ can proceed through at least three main routes, including disproportionation to calcium chlorate and calcium chloride, and the evolution of either chlorine or oxygen, depending on the presence of water. researchgate.netresearchgate.net The presence of moisture leads to the formation of deliquescent calcium chloride, which can further increase water absorption and accelerate decomposition. researchgate.net

Catalytic Effects of Impurities and Excipients on Decomposition Rates

The decomposition of calcium hypochlorite is highly susceptible to catalysis by various impurities. nepia.com Powdered metals such as iron, manganese, cobalt, and magnesium, and their compounds, can initiate decomposition. nepia.comswedishclub.com Contamination with organic materials (like oil) or certain inorganic materials can also accelerate decomposition and may even lead to fire without an external ignition source. nepia.compiclub.or.jp

The presence of calcium hydroxide (B78521) can have a stabilizing effect. google.com Chlorine gas, a product of decomposition, can act as a catalyst for further decomposition. Calcium hydroxide can absorb this chlorine gas, thereby inhibiting the progression of the decomposition reactions. google.com

Studies have shown that some metal oxides can have a positive effect on the heat output during decomposition. researchgate.net The rate of decomposition is also influenced by the pH of aqueous solutions. researchgate.net

Self-Accelerating Decomposition and Exothermic Behavior

Calcium hypochlorite is prone to exothermic decomposition at elevated temperatures. nepia.comswedishclub.com This process is self-accelerating, meaning that the heat generated by the decomposition increases the temperature of the material, which in turn further increases the decomposition rate. nepia.comiims.org.uk If this heat is not adequately dissipated, it can lead to a thermal runaway and a violent decomposition, releasing significant amounts of heat and oxygen. nepia.comswedishclub.com

The temperature at which self-accelerating decomposition begins is known as the Self-Accelerating Decomposition Temperature (SADT). mq.edu.au This temperature is not a fixed value for the substance itself but depends on factors like the size and shape of the packaging, as smaller packages can dissipate heat more readily than larger ones. nepia.comswedishclub.com For instance, the critical ambient temperature (CAT), a measure related to the onset of runaway reaction, is about 55°C for a 40 kg keg of calcium hypochlorite with 8.5% moisture, but it drops to about 44°C for a 200 kg drum of the same material. swedishclub.com

The self-accelerating nature of the decomposition poses significant hazards, as it can lead to serious fires and explosions. nepia.com The oxygen released during decomposition will intensify any existing fire. nepia.com

Modeling of Decomposition Thermodynamics and Reaction Intermediates

In the solid state, the primary decomposition reaction is: 2Ca(OCl)₂ → 2CaCl₂ + O₂

A competing reaction is the disproportionation to form calcium chlorate: 3Ca(OCl)₂ → Ca(ClO₃)₂ + 2CaCl₂ researchgate.net

The presence of water and carbon dioxide from the atmosphere can lead to more complex reaction pathways. For example, atmospheric carbon dioxide can react to form calcium carbonate, leading to the evolution of chlorine gas. mq.edu.au

In aqueous solutions, the hypochlorite ion (OCl⁻) is the key reactive species. researchgate.net The decomposition is thought to proceed through the formation of radical intermediates. For instance, the decomposition to oxygen likely involves the reaction of two hypochlorite radicals: OCl• + OCl• → O₂ + 2Cl⁻ researchgate.net

The pH of the solution plays a critical role, with acid-catalyzed pathways becoming significant at lower pH values. researchgate.net

Reactivity and Reaction Pathways of Calcium Hypochlorite Dihydrate

Fundamental Oxidative Chemistry of the Hypochlorite (B82951) Anion

The reactivity of calcium hypochlorite is fundamentally dictated by the hypochlorite anion (ClO⁻). As the strongest oxidizing agent among the chlorine oxyanions, its potency is evident from standard half-cell potentials, particularly in acidic conditions. wikipedia.org This strong oxidizing power is the basis for its widespread use as a bleaching agent and disinfectant. wikipedia.org

In aqueous solutions, the hypochlorite anion can undergo disproportionation, or auto-oxidation, to form chloride and chlorate (B79027) ions. wikipedia.org This reaction is notably accelerated at higher temperatures. wikipedia.org Another decomposition pathway for the hypochlorite anion results in the production of oxygen. wikipedia.org The stability of hypochlorite solutions is pH-dependent; they are reasonably stable at a pH of 11–12. wikipedia.org However, acidification leads to the formation of hypochlorous acid (HOCl), which exists in equilibrium with chlorine gas. vedantu.com At a pH below 2, the evolution of chlorine gas is particularly strong. wikipedia.org

The fundamental reaction of the hypochlorite anion in water involves accepting a proton to form hypochlorous acid and a hydroxide (B78521) ion, rendering the solution basic. byjus.com

Key Reactions of the Hypochlorite Anion:

| Reaction Type | Equation | Conditions |

| Disproportionation | 3ClO⁻ → 2Cl⁻ + ClO₃⁻ | High temperature |

| Oxygen Evolution | 2OCl⁻ → 2Cl⁻ + O₂ | - |

| Acidification | OCl⁻ + H⁺ ⇌ HOCl | pH dependent |

| Reaction with Acid | HOCl + Cl⁻ + H⁺ ⇌ Cl₂ + H₂O | pH < 2 |

| Hydrolysis | ClO⁻ + H₂O ⇌ HOCl + OH⁻ | Aqueous solution |

Reactions of Calcium Hypochlorite Dihydrate with Inorganic Substrates

This compound exhibits reactivity with a range of inorganic compounds. A prominent reaction occurs with acids, such as hydrochloric acid, to produce calcium chloride, water, and chlorine gas. wikipedia.orgcalcium-hypochlorite.com It can also react with carbon dioxide to form calcium carbonate and release dichlorine monoxide. calcium-hypochlorite.com

The hypochlorite anion is capable of oxidizing various inorganic species. For instance, it can oxidize nitrite (B80452) ions to nitrate (B79036) ions in a reaction that is essentially driven by hypochlorous acid. cdnsciencepub.com Similarly, iodate (B108269) ions can be oxidized to periodate (B1199274) ions, primarily by the hypochlorite ion itself. cdnsciencepub.com Furthermore, hypochlorite has been utilized to oxidize cerium from its +3 to +4 oxidation state. vedantu.com In the context of water treatment, the hypochlorite ion readily oxidizes bromide and iodide ions to their respective hypohalous acids, which can then participate in further reactions. nih.gov

Mechanistic Investigations of Organic Oxidation and Chlorination Reactions

Calcium hypochlorite is a versatile reagent in organic synthesis, participating in a variety of oxidation and chlorination reactions. wikipedia.orgatamanchemicals.com The mechanisms of these reactions often involve the electrophilic nature of hypochlorous acid. nih.gov

Cleavage Reactions of Oxygenated Organic Compounds (e.g., Glycols, Alpha-Hydroxy Carboxylic Acids)

Calcium hypochlorite is effective in the cleavage of carbon-carbon bonds in certain oxygenated organic compounds. byjus.comwikipedia.org It is used to break the bonds in glycols (vicinal diols), α-hydroxy carboxylic acids, and keto acids, resulting in the formation of fragmented aldehydes or carboxylic acids. byjus.comwikipedia.orgfishersci.comlerochem.eu This oxidative cleavage provides a useful synthetic route for obtaining smaller carbonyl compounds. wikipedia.org For example, vic-glycols are readily cleaved with calcium hypochlorite. researchgate.net The reaction is a valuable tool in synthetic organic chemistry, offering an alternative to other oxidative cleavage reagents. thieme-connect.de

The cleavage of α-hydroxy acids is a notable application. wikipedia.org The reaction proceeds via an oxidative pathway, leading to the formation of carbonyl compounds and carbon monoxide. wikipedia.org

Haloform Reactions and Transformation of Alcohols

Calcium hypochlorite is a key reagent in the haloform reaction, a method used to produce chloroform (B151607) from methyl ketones or compounds that can be oxidized to methyl ketones. byjus.comwikipedia.orgcalcium-hypochlorite.comlerochem.eusciencemadness.org The reaction proceeds in a basic medium where the methyl group is successively chlorinated, leading to the eventual cleavage of the carbon-carbon bond to form chloroform and a carboxylate salt. nih.gov

In addition to the haloform reaction, calcium hypochlorite is a highly effective and superior oxidant for converting secondary alcohols to ketones, often in excellent yields. researchgate.netbrandeis.eduscribd.com This oxidation does not typically require a catalyst. researchgate.net Primary alcohols, under the action of calcium hypochlorite, are oxidized to esters, where both the acid and alcohol portions of the ester are derived from the initial primary alcohol. brandeis.eduscribd.com The oxidation of a secondary alcohol is generally more facile than that of a primary alcohol. odinity.com

Oxidation of Alcohols with Calcium Hypochlorite:

| Substrate | Product | Yield | Reference(s) |

| Secondary Alcohols | Ketones | Excellent | researchgate.netbrandeis.eduscribd.com |

| Primary Alcohols | Esters | - | brandeis.eduscribd.com |

| 1-Menthol | 1-Menthone | - | scribd.com |

| 2-Ethyl-1,3-Hexanediol | Hydroxy-ketone | - | odinity.com |

Table data is based on reported research findings.

Oxidation of Sulfur-Containing Organic Species

Calcium hypochlorite can be employed to oxidize thiol and sulfide (B99878) byproducts in organic synthesis. wikipedia.org This process helps to reduce their malodorous nature, rendering them safer for disposal. wikipedia.org The oxidation of sulfur-containing compounds is an important application in managing waste streams from chemical reactions.

Electrochemical Behavior and Redox Potentials in Solution

The electrochemical properties of calcium hypochlorite solutions are significant, particularly in applications like water disinfection. The redox potential of a chlorinated water solution is considered a better indicator of its disinfecting power than the concentration of available chlorine alone. nih.gov In industrial processes for producing calcium hypochlorite, the redox potential of the reaction mixture is a critical parameter that is carefully monitored and controlled. google.com For instance, in a continuous production process, the redox potential is expected to be in the range of 900 to 950 mV at the completion of the reaction. google.com The decomposition of calcium hypochlorite in aqueous solution has been studied, and it is found to follow second-order kinetics. researchgate.net The activation energy for this decomposition is approximately 96.8 kJ/mol. researchgate.net

Advanced Analytical and Spectroscopic Characterization of Calcium Hypochlorite Dihydrate

X-ray Diffraction (XRD) and Neutron Diffraction for Crystallographic Analysis

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. For commercial calcium hypochlorite (B82951), which is often a mixture rather than a pure substance, XRD is instrumental in identifying the various crystalline phases present. researchgate.netgoogle.com Studies have employed XRD to analyze commercial-grade calcium hypochlorite, revealing the presence of key components and by-products from its manufacturing process, such as sodium chloride (NaCl) and various forms of calcium hydroxide (B78521). google.comresearchgate.net The technique is also crucial for assessing changes in the crystal structure during decomposition, helping to identify resulting products like calcium chloride (CaCl₂) and calcium chlorate (B79027) (Ca(ClO₃)₂). researchgate.net For instance, investigations into stable calcium hypochlorite compositions confirm through X-ray diffraction that the stabilizing calcium hydroxide is present as free calcium hydroxide. google.com While detailed single-crystal X-ray crystallography data for sodium hypochlorite pentahydrate (NaOCl·5H₂O) has been reported, providing insights into the solid-state structure of the hypochlorite ion, a definitive, experimentally verified crystal structure for calcium hypochlorite dihydrate remains less documented in readily available literature. chemrxiv.org

Neutron diffraction serves as a powerful complementary technique to XRD, particularly for analyzing hydrated compounds. mdpi.com Its unique sensitivity to lighter elements makes it exceptionally well-suited for accurately determining the positions of hydrogen atoms within the crystal lattice, which is fundamental to understanding the role of water molecules and hydrogen bonding networks. researchgate.netmdpi.com This capability is crucial for elucidating the structural arrangement of water in hydrates and its influence on the compound's stability. mdpi.com While neutron diffraction has been successfully applied to determine the crystal structures of other hydrates, such as sodium dichloroisocyanurate dihydrate and various clathrate hydrates, its specific application to detail the full crystal structure of this compound is not extensively reported in the literature. fao.orgiaea.org

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a compound.

FTIR spectroscopy is widely used for identifying functional groups and characterizing materials. FTIR spectra for calcium hypochlorite are available in spectral databases, providing reference data for identification and quality control. spectrabase.com The technique is sensitive to the O-Cl bond, and its stability can be monitored by observing the characteristic infrared absorption. A US patent notes that the characteristic wavelength for the O-Cl bond is 140.05 µm for solid sodium hypochlorite dihydrate, which provides a reference point for similar hydrated hypochlorite species. wikipedia.org

Raman spectroscopy is another vital tool, particularly effective for analyzing aqueous solutions and monitoring reactions. Studies on related compounds, such as aqueous solutions of calcium chloride and calcium perchlorate, have used Raman spectroscopy to investigate the hydration sphere of the Ca²⁺ ion and its interactions with water molecules and anions. researchgate.net For instance, a strongly polarized band observed at 283 cm⁻¹ in aqueous Ca(ClO₄)₂ solutions was assigned to the Ca–O symmetric stretching vibration of the hexa-aqua Ca²⁺ ion, [Ca(OH₂)₆]²⁺. researchgate.net In the context of hypochlorite, Raman spectroscopy has been used to monitor the decomposition process in situ. It can track the decrease in the intensity of the hypochlorite band over time and confirm whether decomposition leads to the formation of chlorate ions by monitoring for the appearance of the characteristic chlorate Raman-active mode. acs.org This makes it a valuable technique for studying the kinetics and mechanisms of hypochlorite decomposition under various conditions. acs.org

| Technique | Application | Key Findings/Observations |

| FTIR | Identification, Structural Characterization | Provides reference spectra for calcium hypochlorite; sensitive to the O-Cl bond for stability monitoring. spectrabase.comwikipedia.org |

| Raman | In-situ Reaction Monitoring, Structural Analysis | Used to track hypochlorite concentration and the formation of by-products like chlorate during decomposition. acs.org Analysis of related Ca²⁺ salt solutions reveals details of ion hydration. researchgate.net |

Thermal Analysis Techniques (TGA, DSC, Isothermal Calorimetry) for Decomposition Studies

Thermal analysis techniques are indispensable for studying the thermal stability and decomposition kinetics of calcium hypochlorite. Commercial forms of the compound, both anhydrous and hydrated, have been extensively studied to understand their thermal hazards. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA results show that the decomposition of calcium hypochlorite is influenced by factors like moisture content and heating rate. nih.gov

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC studies on granular calcium hypochlorite (70% available chlorine, ~7% water) have identified exothermic events corresponding to its decomposition. fao.org One study reported distinct exotherms at 201°C and 411°C. fao.org Research has also shown that the presence of water introduces an endothermic effect at lower temperatures (around 40°C), which can act as a heat sink, but it also lowers the ultimate runaway decomposition temperature. researchgate.netscielo.org

Isothermal Calorimetry measures heat flow at a constant temperature and is particularly useful for predicting the decomposition behavior of large quantities of material under storage conditions. researchgate.netnih.gov It has been shown that the heat output from commercial calcium hypochlorite increases after exposure to water vapor. researchgate.net At 65°C, the heat output can oscillate, indicating that both exothermic and endothermic reactions are occurring simultaneously. spectrabase.comresearchgate.net Isothermal calorimetry is considered a crucial method for determining safe storage conditions and predicting self-heating phenomena. spectrabase.compakbs.org

| Analysis Technique | Sample | Key Findings |

| DSC | Granular Calcium Hypochlorite (70% available chlorine, ~7% water) | Decomposition exotherms observed at 201°C and 411°C. fao.org |

| DSC | Hydrated Calcium Hypochlorite | Shows a heat absorption phenomenon (endotherm) around 40°C, which is absent in anhydrous material. scielo.org |

| Isothermal Calorimetry | Commercial Calcium Hypochlorite | Heat output increases with exposure to water vapor; at 65°C, oscillating heat output suggests competing exothermic and endothermic reactions. researchgate.netspectrabase.com |

Chromatographic and Potentiometric Methods for Speciation and Quantification of Chlorine Species

Accurate quantification of hypochlorite and its related oxychlorine species (chlorite, chlorate) is essential for quality control and for monitoring its application in water treatment.

Chromatographic methods , particularly High-Performance Ion Chromatography (HPIEC) or Ion Chromatography (IC), are effective for separating and quantifying anionic species. mdpi.com IC is a standard method for determining the concentration of inorganic anions like chloride (Cl⁻), chlorite (B76162) (ClO₂⁻), and chlorate (ClO₃⁻) in drinking water that has been disinfected with chlorine-based compounds like calcium hypochlorite. mdpi.cominchem.org However, some studies note that traditional iodometric titration can overestimate the active chlorine content because it also measures other species like chlorate, making chromatographic methods potentially more accurate for speciation. acs.org

Potentiometric methods offer a reliable way to determine hypochlorite concentrations through titration. Iodometric titration is a common approach where hypochlorite reacts with potassium iodide in an acidic medium to release iodine, which is then titrated with a standardized sodium thiosulfate (B1220275) solution. mst.dkscribd.com The endpoint can be detected using a platinum electrode or a chloride ion-selective electrode (Cl-ISE). mst.dk Potentiometric titrations can be used to determine hypochlorite concentrations in the range of 0.001 M to 0.1 M. mst.dk Sequential potentiometric titration can also distinguish between different chlorine species based on their different reaction rates with iodide depending on the acidity of the medium. nih.gov

| Method | Analyte(s) | Principle |

| Ion Chromatography (IC) | Chlorite (ClO₂⁻), Chlorate (ClO₃⁻), Chloride (Cl⁻) | Separation and quantification of anions based on their interaction with an ion-exchange column. mdpi.cominchem.org |

| Potentiometric Titration | Hypochlorite (OCl⁻) | Iodometric reaction where liberated iodine is titrated with sodium thiosulfate; the potential change at the equivalence point is monitored with an electrode (Pt or ISE). mst.dk |

Emerging Analytical Technologies for In-Situ Monitoring of Reactivity and Stability

The development of technologies for real-time, in-situ monitoring of calcium hypochlorite is crucial for process control and safety. Traditional analytical methods often require sample extraction and laboratory analysis, which can be time-consuming. researchgate.net

Emerging optical imaging techniques are being explored for their high sensitivity and non-invasive nature. researchgate.net For instance, highly sensitive chemiluminescent probes have been developed for the real-time dynamic monitoring of hypochlorite. researchgate.net These probes react with hypochlorite to produce a light signal, allowing for its detection and quantification in situ. While much of this research is focused on biological systems, the principles could be adapted for industrial monitoring.

UV-vis spectroscopy is another technique that can be used for in-situ monitoring. The decomposition of hypochlorite can be tracked in real-time by observing the decrease in its characteristic UV absorbance. acs.org This method has been used to monitor the catalytic decomposition of both hypochlorite (OCl⁻) and hypochlorous acid (HOCl) in a quartz cuvette. acs.org

Furthermore, the generation of reactive species during hypochlorite reactions can be monitored. The in-situ synthesis of other compounds, such as ferrate, using calcium hypochlorite as an oxidant, relies on careful monitoring of reaction conditions to control the process. researchgate.net The study of free active radicals, including reactive chlorine and oxygen species, is a key area of research, as these radicals are the primary contributors to the decomposition of pollutants during water treatment. These advanced monitoring approaches provide deeper insight into the reaction mechanisms and stability of hypochlorite in real-time.

Environmental Transformation Chemistry of Calcium Hypochlorite Dihydrate

Chemical Pathways of Hypochlorite (B82951) Degradation in Environmental Matrices

The degradation of the hypochlorite ion from calcium hypochlorite dihydrate in the environment proceeds through several chemical pathways, influenced by factors such as sunlight, temperature, pH, and the presence of organic and inorganic substances. nih.govusda.gov

In aqueous environments , hypochlorite undergoes decomposition, which can be accelerated by heat and light. nih.govyildiz.edu.tr This decomposition can lead to the formation of chloride (Cl⁻) and chlorate (B79027) (ClO₃⁻) ions. nih.gov The decomposition to chloride and oxygen is another pathway. researchgate.net In the presence of sunlight, hypochlorous acid can undergo photolysis to produce hydroxyl radicals (•OH) and chlorine radicals (Cl•), which are highly reactive species. mdpi.com

In soil matrices , free active chlorine from calcium hypochlorite reacts rapidly with organic matter. urbanforestrysouth.org The ultimate fate of hypochlorite in soil is its reduction to the chloride ion. urbanforestrysouth.org The stability of hypochlorite in soil is low due to the presence of organic matter and exposure to light. mst.dk

The decomposition of aqueous solutions of calcium hypochlorite is a second-order reaction with respect to hypochlorite. researchgate.net A comparison of the decomposition rate constants for sodium hypochlorite and calcium hypochlorite shows a significantly higher rate constant for calcium hypochlorite, indicating it degrades faster under similar conditions. researchgate.net

Formation and Characterization of Halogenated Byproducts from this compound Reactions

A significant aspect of the environmental chemistry of calcium hypochlorite is its reaction with natural organic matter (NOM) to form disinfection byproducts (DBPs). who.intusda.govscispace.com These halogenated byproducts are formed when chlorine species from calcium hypochlorite react with precursors in the water. scispace.com

The primary classes of halogenated DBPs include:

Trihalomethanes (THMs) : These are the most well-known byproducts and include compounds such as chloroform (B151607) (trichloromethane), bromodichloromethane, dibromochloromethane, and bromoform. scispace.com The formation of brominated THMs occurs when bromide is present in the water, which is oxidized by hypochlorous acid to form hypobromous acid, a brominating agent. scispace.com

Haloacetic acids (HAAs) : This is another major group of DBPs formed during chlorination. scispace.com

Haloacetonitriles (HANs) : These nitrogenous DBPs can form when amino acids in the water react with chlorine. scispace.com

Other byproducts can include chlorophenols and chloral (B1216628) hydrate (B1144303). scispace.com

The types and concentrations of these byproducts depend on various factors, including the concentration and nature of NOM, the chlorine dose, temperature, pH, and contact time. mdpi.com The reaction of hypochlorite with organic matter in soil can also lead to the formation of carcinogenic trihalomethanes. usda.gov While many DBPs have been identified, a large portion of the total organic halogens (TOX) formed remains uncharacterized. scispace.com

Common Halogenated Disinfection Byproducts from Hypochlorite Reactions

| Byproduct Class | Examples | Formation Precursors |

|---|---|---|

| Trihalomethanes (THMs) | Chloroform, Bromodichloromethane | Natural Organic Matter (NOM), Bromide |

| Haloacetic Acids (HAAs) | Dichloroacetic acid, Trichloroacetic acid | Natural Organic Matter (NOM) |

| Haloacetonitriles (HANs) | Dichloroacetonitrile | Amino Acids, NOM |

| Chlorophenols | 2,4-Dichlorophenol | Phenolic compounds in NOM |

| Chloral Hydrate | Trichloroacetaldehyde monohydrate | Natural Organic Matter (NOM) |

Fundamental Chemistry of Hypochlorite in Advanced Oxidation Processes (AOPs) for Chemical Transformation

Calcium hypochlorite can be used in Advanced Oxidation Processes (AOPs), which are designed to generate highly reactive species for the degradation of persistent organic pollutants. yildiz.edu.trscirp.org AOPs involving hypochlorite often utilize ultraviolet (UV) light. researchgate.net

The fundamental chemistry involves the photolysis of hypochlorous acid (HOCl) and hypochlorite ions (OCl⁻) by UV radiation. This process generates powerful and non-selective hydroxyl radicals (•OH) and chlorine radicals (Cl•). mdpi.com

Key Reactions in UV/Hypochlorite AOPs:

HOCl + hν → •OH + Cl•

OCl⁻ + hν → O•⁻ + Cl•

These radicals can then attack and degrade a wide range of organic contaminants that are resistant to conventional treatment methods. mdpi.com The efficiency of the UV/hypochlorite process is influenced by factors such as pH, the concentration of hypochlorite, and the UV wavelength. mdpi.comresearchgate.net The UV/chlorine AOP is emerging as a potentially more cost-effective alternative to other AOPs like UV/hydrogen peroxide for the degradation of certain contaminants. researchgate.net

Reactive Species in Hypochlorite-Based AOPs

| Reactive Species | Symbol | Generation Pathway | Role in Transformation |

|---|---|---|---|

| Hydroxyl Radical | •OH | Photolysis of HOCl | Powerful, non-selective oxidant |

| Chlorine Radical | Cl• | Photolysis of HOCl and OCl⁻ | Reactive oxidant |

| Oxide Radical Anion | O•⁻ | Photolysis of OCl⁻ | Reactive oxidant |

Chemical Approaches to Mitigate Undesirable Byproduct Formation

Given the potential health concerns associated with disinfection byproducts, several chemical strategies can be employed to minimize their formation when using calcium hypochlorite. mdpi.comwestechwater.com

Precursor Removal : One of the most effective strategies is to remove the natural organic matter (NOM) that serves as the precursor for DBP formation before the addition of calcium hypochlorite. mdpi.comwestechwater.com Enhanced coagulation and flocculation are common methods used to reduce total organic carbon (TOC), a measure of NOM. ontario.cawestechwater.com

Optimizing Chlorination Conditions : Adjusting the disinfection process can also reduce DBP formation. This includes:

pH control : The formation of certain DBPs is pH-dependent. Adjusting the pH can shift the balance between hypochlorous acid and hypochlorite, potentially reducing the formation of specific byproducts. ontario.ca

Chlorine Dose Management : Optimizing the dose of calcium hypochlorite to achieve effective disinfection while minimizing the residual chlorine that can react to form DBPs is crucial. ontario.cawa.gov

Contact Time Reduction : Minimizing the contact time between chlorine and water before consumption can also limit the extent of DBP formation. wa.gov

Use of Alternative or Sequential Disinfectants : In some cases, using alternative disinfectants such as chloramines, chlorine dioxide, or ozone, either in place of or in combination with calcium hypochlorite, can reduce the formation of certain classes of DBPs. ontario.camdpi.com For instance, chloramines are known to produce lower levels of THMs and HAAs compared to free chlorine. mdpi.com

Post-formation Removal : While less common for drinking water, methods like adsorption on activated carbon can be used to remove DBPs after they have formed. mdpi.com

Future Research Directions and Perspectives in Calcium Hypochlorite Dihydrate Chemistry

Advancements in Green Chemistry Principles for Sustainable Synthesis and Degradation

Modern chemical research emphasizes the need for processes that are sustainable, safe, and environmentally benign. semanticscholar.org The application of green chemistry principles to the lifecycle of calcium hypochlorite (B82951), from its synthesis to its degradation, represents a crucial area of future investigation. Calcium hypochlorite is already recognized for its environmental friendliness, cost-effectiveness, and ease of handling compared to more toxic or expensive reagents. semanticscholar.org

Future research will likely focus on optimizing the industrial production of calcium hypochlorite, which traditionally involves the reaction of chlorine gas with moist slaked calcium hydroxide (B78521). wikipedia.org Green chemistry advancements could target reducing energy consumption, utilizing renewable resources, and minimizing the formation of byproducts like calcium chloride. wikipedia.orgpurkh.com

A significant area of development is its application as a green oxidizing agent. semanticscholar.org For instance, the oxidation of menthol (B31143) to menthone has been successfully demonstrated on a multigram scale using calcium hypochlorite sourced from common swimming pool products, avoiding the need for highly purified analytical reagents. semanticscholar.org This approach circumvents the use of toxic alternatives like chromic acid. semanticscholar.org

Table 1: Comparison of Oxidizing Agents in Menthol Oxidation

| Oxidizing Agent | Environmental/Handling Considerations | Reference |

|---|---|---|

| Calcium Hypochlorite | Environmentally friendly, easy to handle, cost-effective. | semanticscholar.org |

| Chromic Acid | Toxic and environmentally hazardous. | semanticscholar.org |

| Dess-Martin Periodinane | Expensive. | semanticscholar.org |

The sustainable degradation of waste calcium hypochlorite is another key research direction. An environmentally friendly and economical process has been developed for its decomposition by creating an aqueous suspension and treating it with hydrogen peroxide. google.com This method converts calcium hypochlorite into calcium chloride, oxygen, and water, avoiding the emission of chlorine gas and reducing fire or explosion risks. google.com Future work could explore the catalytic enhancement of this degradation process and the recovery of valuable products like calcium chloride for other applications, such as in solar energy storage systems. google.comgoogle.com

Exploration of Calcium Hypochlorite Dihydrate in Novel Chemical Synthesis Pathways

Calcium hypochlorite is a versatile oxidizing agent in organic chemistry, and its potential in novel synthetic applications is an expanding field of research. wikipedia.orgmultichemexports.com It is currently used to cleave glycols, α-hydroxy carboxylic acids, and keto acids to produce aldehydes or carboxylic acids, and it is also employed in the haloform reaction to manufacture chloroform (B151607). wikipedia.org

Future explorations are expected to broaden its synthetic utility. Research into its use for the oxidation of a wider range of functional groups, particularly in complex molecule synthesis, is a promising avenue. A key example of its utility is the green oxidation of menthol to menthone, which proceeds efficiently. semanticscholar.org The reaction involves dissolving menthol in a mixture of acetic acid and acetonitrile (B52724) and adding it to an aqueous solution of calcium hypochlorite. semanticscholar.org

Table 2: Reaction Parameters for Menthol Oxidation using Calcium Hypochlorite

| Parameter | Details | Reference |

|---|---|---|

| Reactants | Menthol, Calcium Hypochlorite | semanticscholar.org |

| Solvent System | Acetic acid and Acetonitrile (3:2), Water | semanticscholar.org |

| Reaction Time | 1 hour at room temperature | semanticscholar.org |

| Workup | Extraction with dichloromethane, drying, and evaporation. | semanticscholar.org |

Further research could focus on developing stereoselective oxidation reactions mediated by calcium hypochlorite, potentially through the use of chiral catalysts or additives. The development of new protocols that combine the oxidizing power of calcium hypochlorite with other catalytic systems could unlock novel chemical transformations. purkh.com Modern tools like retrosynthesis software can aid in discovering previously unknown synthetic routes, potentially identifying new opportunities to leverage calcium hypochlorite's reactivity in more efficient and innovative ways. synthiaonline.com Additionally, its ability to oxidize and deodorize thiol and sulfide (B99878) byproducts in organic synthesis presents a practical application that warrants further investigation for broader industrial use. wikipedia.org

Interdisciplinary Research at the Interface of Solid-State Chemistry, Materials Science, and Environmental Chemistry

The unique properties of this compound position it at the nexus of several scientific fields, with significant potential for interdisciplinary research.

In solid-state chemistry , the stability and decomposition of calcium hypochlorite are of primary concern. swedishclub.com It is known to be unstable and self-reactive, undergoing exothermic decomposition at elevated temperatures, which can be initiated by heat or impurities like powdered metals. swedishclub.com Future research should focus on gaining a deeper understanding of its solid-state decomposition mechanisms to enhance its stability during transport and storage. swedishclub.comwestpandi.com The thermal properties of its various forms, including anhydrous and hydrated versions, require further clarification to improve safety and handling protocols. swedishclub.comwestpandi.com

From a materials science perspective, calcium hypochlorite is being explored as an additive to create functionally enhanced materials. who.int Studies have investigated its incorporation into type V dental stone to create a disinfecting material. who.intnih.gov This research evaluates the trade-offs between antimicrobial efficacy and the material's mechanical properties, such as compressive strength, tensile strength, setting expansion, and surface hardness. who.intnih.gov Another materials application is the control of biofilms in drinking water systems and on tubing used for maple sap collection. mdpi.com Research in this area investigates the interaction between the disinfectant and various pipe materials, and the effectiveness against different microbial communities. mdpi.com

In environmental chemistry , the primary role of calcium hypochlorite is in water disinfection. thebusinessresearchcompany.comkuosiequipment.com It is widely used to sanitize drinking water, swimming pools, and wastewater by effectively killing bacteria, viruses, and other pathogens. kuosiequipment.comjustdial.com Future research will continue to focus on optimizing its use in water treatment to minimize the formation of disinfection byproducts. mst.dk The environmental fate and high reactivity of the hypochlorite anion mean that it is unlikely to persist in the environment, but the byproducts of its reactions with organic matter are an area of ongoing study. mst.dk The development of environmentally friendly methods for treating industrial effluents containing calcium hypochlorite is also a key research topic. google.com

Development of High-Performance and Functionally Tailored this compound Materials

To meet the demands of diverse applications, from water treatment to specialized chemical synthesis, there is a growing need for high-performance and functionally tailored calcium hypochlorite materials. globenewswire.com Research in this area focuses on enhancing the compound's stability, efficacy, and ease of use.

One approach to functional tailoring is the development of specific physical forms. Calcium hypochlorite is commercially available as powders, granules, and tablets, each suited for different applications. justdial.com For instance, granular forms are often favored for swimming pool disinfection due to their ease of handling and accurate dosing. justdial.com Recent innovations include the creation of "dry-block" calcium hypochlorite to provide enhanced disinfection applications. thebusinessresearchcompany.com

Another key area of development is the formulation of stabilized products. "Calcium hypochlorite granules with stabilizers" have been designed to improve the product's shelf life and maintain the effectiveness of the active chlorine over longer periods. justdial.com The inherent instability of calcium hypochlorite, which can undergo exothermic decomposition, makes enhancing its stability a critical goal for creating safer, high-performance products. swedishclub.com

Future research will likely involve:

Advanced Formulations: Creating novel formulations with controlled-release properties for long-lasting disinfection. globenewswire.com

Composite Materials: Integrating calcium hypochlorite into polymer or ceramic matrices to create self-disinfecting surfaces or water filtration materials.

Purity Enhancement: Developing more efficient industrial processes to achieve higher purity grades (commercial samples are typically 65-70% pure) for specialized applications in organic synthesis where impurities could interfere with reactions. wikipedia.org

Functionally-Specific Grades: Tailoring products for specific uses, such as a grade optimized for textile bleaching versus one designed for disinfecting dental materials, where properties like particle size, dissolution rate, and mechanical impact on the host material are critical. multichemexports.comwho.int

These advancements aim to produce materials that not only perform their primary function more effectively but are also safer and more stable during storage and application. globenewswire.com

Q & A

Q. What are the standard laboratory methods for synthesizing calcium hypochlorite dihydrate?

this compound is synthesized via chlorination of calcium hydroxide slurries. The process involves two stages:

- Stage 1 : Chlorination of hydrated lime (Ca(OH)₂) to form hemi-basic calcium hypochlorite (Ca(OCl)₂·½Ca(OH)₂) .

- Stage 2 : Further chlorination yields neutral this compound (Ca(OCl)₂·2H₂O), followed by drying to remove excess water . Electrolysis of calcium chloride solutions using inert electrodes is an alternative method, producing chlorine gas at the anode and calcium hypochlorite at the cathode .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear impact-resistant goggles, face shields, and gloves to avoid skin/eye contact. Use respirators if ventilation is insufficient, following OSHA guidelines .

- Storage : Keep in airtight containers away from heat, moisture, and organic materials to prevent decomposition or violent reactions .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Stability : The dihydrate form is more stable than anhydrous variants but decomposes above 100°C, releasing chlorine gas .

- Impurities : Commercial-grade products often contain 30–50% water, sodium chloride, and residual calcium chloride, requiring purification for research applications .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproducts like calcium chloride?

- Process Modifications : Introduce sodium hypochlorite during chlorination to reduce calcium chloride formation. This shifts the equilibrium toward this compound .

- pH Control : Maintain a pH of 10.0–10.5 during synthesis to favor dihydrate formation over competing reactions (e.g., CaCl₂ generation) .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound?

Q. How can contradictory data on the thermal decomposition of this compound be resolved?

Discrepancies in decomposition temperatures (e.g., 100°C vs. higher thresholds) may arise from differences in sample purity or experimental conditions. Researchers should:

- Standardize sample preparation (e.g., drying protocols) .

- Use controlled atmosphere TGA to isolate decomposition pathways .

Q. What parameters influence the efficiency of electrolysis-based production of this compound?

- Current Density : Higher current densities increase chlorine gas evolution but may reduce hypochlorite yield due to competing reactions .

- Electrolyte Composition : Optimize calcium chloride concentration to balance conductivity and product solubility .

Q. How does pH variability during synthesis impact the crystallinity of this compound?

- Low pH (<10) : Favors CaCl₂ formation, reducing dihydrate yield .

- High pH (>11) : Promotes Ca(OH)₂ precipitation, requiring post-synthesis filtration .

Methodological Notes

- Contradiction Management : Cross-validate findings using multiple analytical techniques (e.g., titration + XRD) to account for method-specific biases .

- Process Scalability : Lab-scale chlorination reactors should include gas scrubbers to neutralize residual chlorine, ensuring safety and environmental compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.